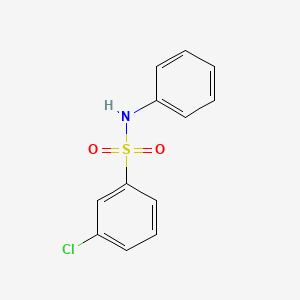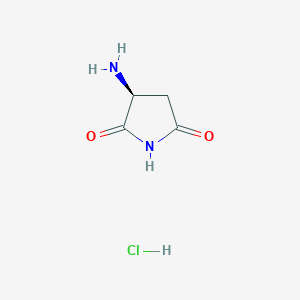
2-amino-N-(2-ethylphenyl)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-(2-ethylphenyl)acetamide hydrochloride is a chemical compound with the molecular formula C10H15ClN2O and a molecular weight of 214.69 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 2-amino-N-(2-ethylphenyl)acetamide hydrochloride is 1S/C10H14N2O.ClH/c1-2-8-4-3-5-9(6-8)12-10(13)7-11;/h3-6H,2,7,11H2,1H3,(H,12,13);1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
2-amino-N-(2-ethylphenyl)acetamide hydrochloride is a powder at room temperature . It has a molecular weight of 214.69 .Scientific Research Applications
Synthesis and Anticancer Activity
- Chemoselective Acetylation : N-(2-Hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, can be produced through chemoselective monoacetylation of 2-aminophenol. This process involves using different acyl donors and is catalyzed by Novozym 435. Vinyl acetate is identified as the most effective acyl donor (Magadum & Yadav, 2018).
- Anticancer Drug Synthesis : A derivative, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, has been synthesized and its anticancer activity confirmed through in silico modeling targeting the VEGFr receptor. The structure of this compound exhibits intermolecular hydrogen bonds (Sharma et al., 2018).
Metabolic Studies and Herbicide Analysis
- Comparative Metabolism of Herbicides : The metabolism of various chloroacetamide herbicides in human and rat liver microsomes has been studied. Metabolites such as 2-chloro-N-(2,6-diethylphenyl)acetamide and 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide were investigated for their roles in a metabolic activation pathway potentially leading to carcinogenicity (Coleman et al., 2000).
- Herbicide Acetochlor in the Hydrologic System : The distribution of acetochlor, a herbicide related to 2-amino-N-(2-ethylphenyl)acetamide hydrochloride, in the hydrologic system was documented. It was detected in rain and stream samples in the midwestern United States, highlighting environmental dispersion and potential impact (Kolpin et al., 1996).
Structural and Mechanistic Insights
- Molecular Docking and Structure Analysis : Research into the synthesis and structure of similar compounds, like the N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, provides valuable insights into molecular docking mechanisms and potential pharmaceutical applications. The study of these structures also contributes to a better understanding of their biological interactions and potential therapeutic uses (Sharma et al., 2018).
Biodegradation and Environmental Impact
- Biodegradation of Acetochlor : The key step in the biodegradation of acetochlor, a related compound, involves N-deethoxymethylation. The enzyme responsible for this process was identified as a cytochrome P450 system in Rhodococcus sp. This research provides insights into environmental degradation pathways of similar compounds (Wang et al., 2015).
Safety and Hazards
properties
IUPAC Name |
2-amino-N-(2-ethylphenyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-2-8-5-3-4-6-9(8)12-10(13)7-11;/h3-6H,2,7,11H2,1H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXCEQHKNMJUFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(2-ethylphenyl)acetamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylphenyl)-1-ethanone](/img/structure/B2885136.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[4-methyl-2-(2,2,2-trifluoroethoxy)phenyl]amino}acetamide](/img/structure/B2885137.png)
![1-[1-[(2-Methylphenyl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2885140.png)
![1,3,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2885141.png)
![4-chloro-N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]benzamide hydrochloride](/img/structure/B2885143.png)
![N-(2-methoxyethyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/no-structure.png)

![3-methyl-8-(4-propanoylpiperazin-1-yl)-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2885148.png)
![1-{1-[2-(4-Ethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B2885149.png)
![5-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2885151.png)
